(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-bis(2-chloroethyl)amino-L-phenylalanine: (CAS: 79145-92-9) is a synthetic compound used in various scientific research and industrial applications. It is characterized by its unique chemical structure, which includes a phenylalanine backbone with bis(2-chloroethyl)amino and Boc (tert-butoxycarbonyl) protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by the introduction of bis(2-chloroethyl)amino groups. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Boc-4-bis(2-chloroethyl)amino-L-phenylalanine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the bis(2-chloroethyl)amino groups.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenylalanine derivatives.
Scientific Research Applications
Boc-4-bis(2-chloroethyl)amino-L-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it can interfere with the proliferation of cancer cells.
Comparison with Similar Compounds
Boc-4-amino-L-phenylalanine: Similar in structure but lacks the bis(2-chloroethyl)amino groups.
N-Boc-L-phenylalanine: Another related compound with a Boc-protected amino group but without the additional functional groups.
Uniqueness: Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is unique due to the presence of both Boc and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O4/c1-18(2,3)26-17(25)21-15(16(23)24)12-13-4-6-14(7-5-13)22(10-8-19)11-9-20/h4-7,15H,8-12H2,1-3H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVSBBFFSLTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.